N-(2-{[(E)-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylidene]amino}phenyl)-4-methylbenzenesulfonamide
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Overview
Description
N~1~-(2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYLENE]AMINO}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromen-2-one core, which is fused with a benzenesulfonamide group, making it a unique and potentially valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYLENE]AMINO}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE typically involves a multi-step process. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then subjected to a condensation reaction with an appropriate aldehyde to form the chromen-2-one core. The resulting intermediate is then reacted with a benzenesulfonamide derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation has been shown to significantly reduce reaction times and improve the efficiency of coumarin synthesis . Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYLENE]AMINO}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve the use of organic solvents like dichloromethane and catalysts such as triethylamine .
Major Products
The major products formed from these reactions include quinone derivatives, dihydrochromen-2-ones, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N~1~-(2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYLENE]AMINO}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N1-(2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYLENE]AMINO}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its antimicrobial and antioxidant properties.
Umbelliferone: A natural coumarin with anti-inflammatory and anti-cancer activities.
Warfarin: A well-known anticoagulant used in the treatment of thromboembolic disorders.
Uniqueness
N~1~-(2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYLENE]AMINO}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE is unique due to its combined structural features of a chromen-2-one core and a benzenesulfonamide group, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H20N2O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylideneamino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H20N2O5S/c1-15-7-9-17(10-8-15)32(29,30)26-21-6-4-3-5-20(21)25-14-19-22(27)12-11-18-16(2)13-23(28)31-24(18)19/h3-14,26-27H,1-2H3 |
InChI Key |
XRTOHEDDVGDIHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=C(C=CC4=C3OC(=O)C=C4C)O |
Origin of Product |
United States |
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